![molecular formula C14H9ClO2 B1582319 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS No. 22711-23-5](/img/structure/B1582319.png)
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione
Overview
Description
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, also known as 4-chlorobenzophenone or 4-chlorobenzophenone oxime, is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. 4-chlorobenzophenone oxime is a yellow crystalline solid with a melting point of about 70°C. It is insoluble in water, but soluble in many organic solvents.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: has potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure can be modified to create derivatives that may interact with various biological targets. For instance, chalcone derivatives, which share a similar core structure, have shown promise as chemotherapeutic agents .
Material Science
In material science, compounds like 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione could be used in the development of new materials with specific optical or electronic properties. Hybrid organic–inorganic perovskite ferroelectrics, for example, are being explored for semiconducting applications and bandgap engineering .
Environmental Science
The structural analogs of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione have been studied for their environmental impact, particularly in the context of pollution and bioremediation. DDT, a well-known pesticide with a similar chlorophenyl component, has been the subject of extensive environmental studies due to its persistence and bioaccumulation .
Analytical Chemistry
In analytical chemistry, related compounds are utilized as catalysts in organic synthesis and have applications in various analytical techniques, including liquid chromatography and high-performance liquid chromatography. They can aid in the synthesis of drugs with desired enantiomeric purity .
Pharmacology
Pharmacologically, derivatives of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione could be explored for their bioactivity. For example, quinoxaline derivatives have been studied for their versatile pharmacological properties, including anti-cancer and anti-proliferative activities .
Biochemistry
In biochemistry, the compound’s analogs, such as paclobutrazol, have been used as plant growth regulators and stress ameliorants. They affect the isoprenoid pathway and alter the levels of plant hormones, which could be an area of interest for 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione as well .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have specific pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and efficacy .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKVAZDINMMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177246 | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione | |
CAS RN |
22711-23-5 | |
Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-chlorophenyl)phenylethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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